molecular formula C15H19NO4 B2694935 (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one CAS No. 1421586-68-6

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2694935
CAS No.: 1421586-68-6
M. Wt: 277.32
InChI Key: XMKZYOIPSBEGSD-ONEGZZNKSA-N
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Description

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro[5.5]undecane core with a furan ring and a prop-2-en-1-one moiety, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a spirocyclic amine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve high efficiency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The prop-2-en-1-one moiety can be reduced to form corresponding alcohols or alkanes.

    Substitution: The spirocyclic amine can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the prop-2-en-1-one moiety may produce alcohols or alkanes.

Scientific Research Applications

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane derivatives.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid or furan-3-carboxaldehyde.

    Prop-2-en-1-one Derivatives: Compounds with similar enone structures, such as chalcones or cinnamaldehyde derivatives.

Uniqueness

(2E)-1-{1,9-dioxa-4-azaspiro[5.5]undecan-4-yl}-3-(furan-2-yl)prop-2-en-1-one stands out due to its unique combination of a spirocyclic core, a furan ring, and a prop-2-en-1-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(4-3-13-2-1-8-19-13)16-7-11-20-15(12-16)5-9-18-10-6-15/h1-4,8H,5-7,9-12H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKZYOIPSBEGSD-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12CN(CCO2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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